N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and an isoxazole ring
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(15-11-17(23-20-15)12-7-8-12)19-9-3-5-14-10-13-4-1-2-6-16(13)22-14/h1-2,4,6,10-12H,3,5,7-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKXRRTBWQFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCCC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran core .
The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the benzofuran and isoxazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The isoxazole ring can be reduced to an isoxazoline using reducing agents like lithium aluminum hydride.
Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted propyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression.
Key Findings:
- The compound demonstrated selective inhibition of protein kinase D (PKD), which plays a crucial role in cancer cell survival and proliferation. In vitro assays revealed that it effectively reduced the viability of various cancer cell lines at nanomolar concentrations .
- A structure-activity relationship (SAR) study highlighted that modifications to the cyclopropyl group enhanced the compound's potency against PKD, suggesting that this moiety is critical for its biological activity .
Neurological Applications
The potential neuroprotective effects of this compound have also been explored, particularly in relation to neurodegenerative disorders.
Research Insights:
- The compound has been investigated for its effects on neuronal survival under stress conditions, such as oxidative stress and excitotoxicity. Initial results indicate that it may help in reducing neuronal death and promoting cell survival .
- Its mechanism of action appears to involve modulation of signaling pathways associated with neuroinflammation and apoptosis, making it a candidate for further development in treating conditions like Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Properties
In addition to its anticancer and neuroprotective applications, this compound has shown antimicrobial activity.
Evidence of Efficacy:
- Studies have reported that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- The antifungal properties were also assessed, revealing efficacy against common fungal pathogens like Candida albicans and Fusarium oxysporum, suggesting its potential as a therapeutic agent in treating infections .
Pharmacological Profile
The pharmacological profile of this compound is characterized by its favorable bioavailability and selectivity.
Pharmacokinetics:
- Preliminary studies indicate that the compound possesses suitable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Toxicology:
- Toxicological evaluations are ongoing to assess the safety profile of this compound in vivo. Early results suggest a low toxicity risk at therapeutic doses .
Data Table: Summary of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Selective PKD inhibition; reduces cancer cell viability |
| Neurology | Neuroprotective effects; reduces oxidative stress-induced neuronal death |
| Antimicrobial | Moderate antibacterial activity; effective against multiple pathogens |
| Pharmacokinetics | Good oral bioavailability; low toxicity risk |
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The isoxazole ring can also interact with biological targets, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anti-tumor activities .
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-(3-(benzofuran-2-yl)propyl)-5-phenylisoxazole-3-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds . This can lead to differences in biological activity and chemical reactivity .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzofuran moiety and an oxazole ring, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, benzofuran derivatives have been shown to inhibit Candida albicans through the targeting of specific enzymes such as N-myristoyltransferase (CaNmt) . The structure of this compound suggests potential for similar activity due to its structural analogies.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, derivatives with similar structural features showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The presence of the oxazole ring may enhance the interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
In addition to antifungal and anticancer activities, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzofuran and oxazole moieties can significantly influence their pharmacological properties. For instance:
| Modification | Effect |
|---|---|
| Substitution at C4 of benzofuran | Enhanced antifungal activity against C. albicans |
| Alteration of cyclopropyl group | Improved anticancer efficacy in vitro |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antifungal Study : A derivative with a similar structure demonstrated potent antifungal activity against C. albicans with an IC50 value of 0.5 µg/mL . This establishes a benchmark for evaluating the efficacy of this compound.
- Anticancer Research : A study on benzofuran derivatives showed that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.05 to 0.15 µM depending on the substituents . This highlights the potential for this compound to be developed as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the coupling of benzofuran derivatives (e.g., 1-benzofuran-2-propylamine) with activated oxazole intermediates. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzofuran-propylamine and oxazole-carboxylic acid .
- Cyclopropane Integration : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates, requiring strict temperature control (0–5°C) to prevent ring-opening .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the product with >95% purity .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | DCM/THF | 25 | EDC, HOBt | 65–75 | |
| Cyclopropane Formation | Toluene | 0–5 | Cu(OTf)₂ | 40–50 | |
| Final Purification | Hexane/EtOAc | 25 | Silica Gel | 85–90 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify benzofuran (δ 6.8–7.5 ppm aromatic protons) and oxazole (δ 8.1–8.3 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : SAR studies should systematically modify:
- Benzofuran Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance receptor binding .
- Oxazole Modifications : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on activity .
- Amide Linker : Evaluate flexibility by varying propyl chain length (C3 vs. C4) .
Assay Design : Use in vitro enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values. Cross-validate with molecular docking to identify key binding interactions .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Re-test the compound using HPLC-validated samples (>98% purity) to exclude impurities as confounding factors .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) across labs. Compare results under identical pH, temperature, and buffer conditions .
- Orthogonal Assays : Validate activity in both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to confirm mechanism .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Cyclopropane Stabilization : Introduce fluorine atoms at the cyclopropane ring to reduce CYP450-mediated oxidation .
- Oxazole Bioisosteres : Replace the oxazole with a thiazole to enhance metabolic resistance while maintaining potency .
- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hot spots (e.g., propyl linker) for targeted deuteration .
Data Contradiction Analysis Example
Scenario : Compound shows potent activity in kinase assays (IC₅₀ = 50 nM) but fails in cell-based models.
Resolution Steps :
Verify compound stability in cell media via LC-MS to detect degradation products .
Assess cell membrane permeability using Caco-2 assays; if low, modify the amide linker to improve logP .
Test against isoforms of the target kinase to rule out selectivity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
